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For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2,

represents a critical signaling node in the immune system. Dysregulation of the JAK-STAT

pathway is implicated in a multitude of inflammatory and autoimmune diseases, making JAK

inhibitors a cornerstone of modern therapeutic strategies. This guide provides a comprehensive

benchmark of the potency of established JAK inhibitors, offering a framework for the evaluation

of novel chemical entities such as Wilfornine A. The data presented herein, alongside detailed

experimental protocols, will enable researchers to effectively position new compounds within

the existing landscape of JAK-targeted therapies.

Potency of Known JAK Inhibitors: A Comparative
Overview
The inhibitory potency of various small molecules against the four members of the JAK family is

a key determinant of their therapeutic efficacy and safety profile. The following table

summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-

characterized JAK inhibitors. These values, derived from in vitro biochemical assays, provide a

quantitative measure of inhibitor potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2983425?utm_src=pdf-interest
https://www.benchchem.com/product/b2983425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2983425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

TYK2 IC50
(nM)

Selectivity
Profile

Tofacitinib 1 20 1 -

Pan-JAK

(preferential

for JAK1/3)

Baricitinib 5.9 5.7 >400 53 JAK1/JAK2

Ruxolitinib 3.3 2.8 >428 19 JAK1/JAK2

Filgotinib 10 28 810 116
JAK1

selective

Upadacitinib 43 110 2300 4600
JAK1

selective

Abrocitinib 29 803 >10,000 1,250
JAK1

selective[1]

Fedratinib - 3 >1000 -
JAK2

selective[2]

Ritlecitinib >10,000 >10,000 33.1 >10,000
JAK3

selective[3]

Deucravacitin

ib
- - - 1.0 (Ki)

TYK2

selective

(binds to

pseudokinase

domain)

Oclacitinib 10 18 99 90 Pan-JAK

Itacitinib -

>20-fold

selectivity for

JAK1 over

JAK2

>100-fold

selectivity for

JAK1 over

JAK3 and

TYK2

-
JAK1

selective[4]

Peficitinib - - - - Pan-JAK

Delgocitinib - - - - Pan-JAK
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PF-06263276 2.2 23.1 59.9 29.7 Pan-JAK[4]

NS-018 33 0.72 39 22
JAK2

selective[4]

Experimental Protocols
The determination of inhibitor potency and selectivity is reliant on robust and standardized

experimental methodologies. Below are detailed protocols for biochemical and cell-based

assays commonly employed in the characterization of JAK inhibitors.

Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a

purified JAK enzyme.

Objective: To determine the IC50 value of a test compound against a specific JAK isoform.

Materials:

Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

Substrate peptide (e.g., IRS1-tide).[5]

Adenosine triphosphate (ATP).[5]

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20).

Test compound (e.g., Wilfornine A) dissolved in dimethyl sulfoxide (DMSO).

Detection reagent (e.g., ADP-Glo™, Kinase-Glo® MAX).[5]

384-well microplates.

Procedure:

Prepare serial dilutions of the test compound in DMSO.
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Add a small volume of the diluted compound to the wells of a microplate. Include control

wells with DMSO only (vehicle control) and wells without enzyme (background).

Prepare a master mix containing the kinase assay buffer, substrate peptide, and ATP.

Add the master mix to all wells.

Initiate the kinase reaction by adding the purified JAK enzyme to each well (except for the

background control).

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60

minutes).

Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a

suitable detection reagent and a microplate reader.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based JAK/STAT Phosphorylation Assay
This assay assesses the ability of a compound to inhibit cytokine-induced phosphorylation of

STAT proteins in a cellular context.

Objective: To determine the functional potency of a test compound in a biologically relevant

setting.

Materials:

A human cell line expressing the necessary JAKs and cytokine receptors (e.g., TF-1, UT-7).

Cytokine appropriate for the target JAK (e.g., IL-2 for JAK1/3, EPO for JAK2, IFN-α for

JAK1/TYK2).

Test compound dissolved in DMSO.
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Cell culture medium.

Phosphate-buffered saline (PBS).

Fixation and permeabilization buffers.

Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-

pSTAT3, anti-pSTAT5).

Flow cytometer.

Procedure:

Culture the cells to the appropriate density.

Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO)

for a defined period (e.g., 1-2 hours).

Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) to induce

STAT phosphorylation.

Fix the cells to preserve the phosphorylation state of the proteins.

Permeabilize the cells to allow for intracellular antibody staining.

Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein

of interest.

Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in each

sample.

Calculate the percentage of inhibition of STAT phosphorylation for each compound

concentration relative to the cytokine-stimulated vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the compound

concentration.

Visualizing Key Pathways and Processes
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To aid in the understanding of the underlying biology and experimental design, the following

diagrams have been generated.
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Caption: The canonical JAK-STAT signaling pathway.
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Caption: General experimental workflow for JAK inhibitor screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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